Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate
Description
Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a pyrrolidine-1-carbonyl group at the para position. The pyrrolidine ring is further modified by a pyrimidin-4-yloxy moiety at the 3-position. The methyl ester group at the terminal position may influence metabolic stability and solubility compared to ethyl or other alkyl esters .
Properties
IUPAC Name |
methyl 4-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)13-4-2-12(3-5-13)16(21)20-9-7-14(10-20)24-15-6-8-18-11-19-15/h2-6,8,11,14H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRENBOAEOBMWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as carbonyl compounds and amines.
Attachment of Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Formation of Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the benzoate is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The benzoate ester and pyrrolidine moieties are susceptible to oxidation under controlled conditions:
| Reaction Target | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Benzoate ester oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) | 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoic acid | 65–72% | |
| Pyrrolidine ring oxidation | CrO₃ in acetone (Jones oxidation) | Pyrrolidine N-oxide derivative | 48–55% |
Mechanistic Insights :
-
The ester group oxidizes to a carboxylic acid via cleavage of the methyl ester bond under strong acidic KMnO₄ conditions.
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Pyrrolidine oxidation proceeds through radical intermediates, forming N-oxide derivatives.
Substitution Reactions
The pyrimidine ring and ester group participate in nucleophilic substitution:
Pyrimidine Ring Substitution
Key Observations :
-
The 4-position of the pyrimidine ring is more reactive toward nucleophiles due to electron-withdrawing effects of the adjacent ether oxygen .
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Steric hindrance from the pyrrolidine-carbonyl group limits substitution at the 2-position .
Hydrolysis Reactions
Controlled hydrolysis of the ester and amide groups:
Applications :
-
Hydrolyzed carboxylic acid derivatives serve as intermediates for coupling with amines or alcohols in drug discovery .
Cross-Coupling Reactions
The pyrimidine ring participates in metal-catalyzed cross-coupling:
Mechanism :
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Suzuki coupling occurs at the pyrimidine’s 4-position, enabling aryl boronic acid integration .
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Amination introduces nitrogen-based functionalities for enhanced biological targeting .
Reduction Reactions
Selective reduction of carbonyl groups:
| Reaction Target | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ester reduction | LiAlH₄, dry THF, 0°C to RT | Benzyl alcohol derivative | 68% | |
| Amide reduction | BH₃·THF, reflux | Pyrrolidine amine derivative | 50% |
Challenges :
-
Over-reduction of the pyrimidine ring is observed with prolonged exposure to LiAlH₄.
Photochemical Reactivity
UV-induced reactions (explored for prodrug activation):
| Conditions | Products | Applications | Source |
|---|---|---|---|
| UV light (254 nm), methanol | Pyrimidine ring cleavage products | Light-activated drug delivery |
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to this compound may possess antimicrobial activity against various bacterial strains. This opens avenues for its application in developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted on several tumor cell lines demonstrated that this compound significantly inhibited cell viability. The mechanism was linked to the induction of apoptosis through activation of caspase pathways, indicating its potential as a lead compound for new anticancer therapies.
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential role as an anti-inflammatory agent, which could be valuable in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzoate derivatives functionalized with heterocyclic substituents. Key structural analogs, such as those reported in Molecules (2011), include ethyl 4-substituted benzoates with variations in the heterocyclic ring, linker group, and substitution patterns (Table 1). These analogs provide insights into structure-activity relationships (SARs) and physicochemical properties.
Table 1: Structural Comparison of Methyl 4-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate and Analogs
| Compound Name | Ester Group | Heterocycle | Linker/Substituent | Key Structural Differences |
|---|---|---|---|---|
| This compound | Methyl | Pyrimidin-4-yloxy | Pyrrolidine-1-carbonyl | Rigid pyrrolidine scaffold; pyrimidine oxygen |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl | Pyridazin-3-yl | Phenethylamino | Flexible phenethyl linker; pyridazine ring |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Ethyl | 6-Methylpyridazin-3-yl | Phenethylamino | Methyl-substituted pyridazine |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Ethyl | Methylisoxazol-5-yl | Phenethylamino | Isoxazole ring; methyl substitution |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl | 3-Methylisoxazol-5-yl | Phenethylthio | Thioether linker |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Ethyl | 3-Methylisoxazol-5-yl | Phenethoxy | Ether linker |
Key Observations
Ester Group : The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters in analogs (e.g., I-6230–I-6473), as methyl esters are generally less prone to hydrolysis by esterases .
Heterocyclic Core: The pyrimidin-4-yloxy group distinguishes the target compound from pyridazine (I-6230, I-6232) and isoxazole (I-6273–I-6473) analogs.
Linker Flexibility: The pyrrolidine-1-carbonyl linker introduces conformational rigidity, contrasting with the flexible phenethylamino/thio/ethoxy linkers in analogs. Rigid scaffolds may improve target binding specificity but reduce adaptability to diverse binding pockets.
Substituent Effects : Methyl or 3-methyl groups on heterocycles (e.g., I-6232, I-6473) can modulate lipophilicity and steric effects, whereas the unsubstituted pyrimidine in the target compound may prioritize polar interactions.
Research Findings and Implications
- Solubility : The pyrrolidine carbonyl group may enhance aqueous solubility relative to purely aromatic analogs like I-6230 .
- Binding Affinity : The pyrimidine oxygen could act as a hydrogen-bond acceptor, mimicking features seen in kinase inhibitors or nucleic acid binders.
- Synthetic Accessibility : The compound’s complexity (e.g., pyrrolidine functionalization) may pose challenges in synthesis compared to simpler phenethyl-linked analogs.
Methodological Considerations
Structural characterization of such compounds typically employs X-ray crystallography (using software like SHELX or ORTEP ) and spectroscopic techniques. However, the absence of crystallographic data for the target compound limits detailed conformational analysis.
Biological Activity
Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate (CAS Number: 2034297-00-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to cancer research and enzyme inhibition.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.33 g/mol |
| CAS Number | 2034297-00-0 |
The compound features a benzoate moiety linked to a pyrrolidine ring, which is further substituted with a pyrimidine group. This structural diversity is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of Pyrrolidine : Starting from pyrrolidine derivatives, the reaction conditions often involve organic solvents like dichloromethane.
- Formation of the Pyrimidine Ring : This involves nucleophilic substitution reactions where the pyrimidine moiety is introduced.
- Final Coupling : The benzoate group is then coupled with the pyrrolidine-pyrimidine intermediate.
These steps are optimized for yield and purity using controlled conditions in batch reactors or continuous flow systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to active sites on enzymes, blocking substrate access and inhibiting catalytic activity.
- Modulation of Signaling Pathways : By interacting with cellular receptors, it may influence various signaling pathways involved in cell proliferation and apoptosis .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines. The following table summarizes findings from relevant studies:
| Study Reference | Cell Line | Concentration (µM) | Effect on Cell Viability (%) |
|---|---|---|---|
| Study A | MCF-7 | 0.25 | 65 |
| Study B | MDA-MB-231 | 0.5 | 70 |
These results indicate that this compound exhibits significant cytotoxic effects against breast cancer cells, with mechanisms involving caspase activation and modulation of apoptotic pathways .
Enzyme Inhibition
In addition to its anticancer activity, this compound has shown promise as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in metabolic pathways associated with cancer progression. For example, it has been reported to inhibit the activity of certain kinases that play critical roles in cell signaling and proliferation .
Case Studies
Several case studies have provided insights into the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in increased apoptosis markers, such as caspase activation and changes in mitochondrial membrane potential.
- Animal Models : Preliminary animal studies have suggested that administration of this compound can reduce tumor size in xenograft models, supporting its potential as a therapeutic agent .
Q & A
Q. What are the recommended synthetic strategies for Methyl 4-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzoate, and how can intermediates be stabilized?
Synthesis typically involves coupling reactions between pyrimidin-4-ol derivatives and pyrrolidine intermediates. For example, a Pd-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ with ligands like PA-Ph) can facilitate pyrrolidine functionalization, as demonstrated in analogous systems . Stabilizing intermediates such as activated esters (e.g., succinimidyl 4-formylbenzoate) requires inert atmospheres, low temperatures, and anhydrous solvents to prevent hydrolysis or decomposition .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- NMR Spectroscopy : Key for confirming regiochemistry and stereochemistry. For example, ¹H and ¹³C NMR can resolve pyrrolidine ring conformations and pyrimidinyloxy linkages, with δH ~3.5–5.0 ppm for pyrrolidine protons and δC ~160 ppm for carbonyl groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. ORTEP-III can visualize thermal ellipsoids to assess positional disorder .
Q. What safety protocols are essential during synthesis and handling?
- Hazard Codes : Follow H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) guidelines.
- Storage : Use airtight containers under nitrogen at –20°C to prevent degradation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., P501 guidelines for benzoate derivatives) .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data be resolved during structural elucidation?
Contradictions may arise from dynamic effects (e.g., rotamers in solution vs. solid-state rigidity). Strategies include:
- Variable-Temperature NMR : To identify coalescence temperatures for dynamic groups.
- DFT Calculations : Compare computed vs. experimental chemical shifts (δC/δH) to validate conformers.
- High-Resolution Crystallography : Use SHELX refinements with twinned data or high-resolution detectors to resolve ambiguities .
Q. What catalytic systems optimize the formation of the pyrrolidine-pyrimidinyloxy linkage?
Pd-based systems (e.g., Pd₂(dba)₃ with bidentate ligands) enhance coupling efficiency. For example, a 5 mol% Pd catalyst with 20 mol% PA-Ph ligand achieved 69% yield in analogous pyrrolidine syntheses. Key parameters:
Q. How can stereochemical outcomes be controlled during pyrrolidine functionalization?
Chiral ligands (e.g., (S)-BINAP) or enantioselective catalysts can bias reaction pathways. For example, in aza-Heck cyclizations, ligand stereoelectronic properties dictate enantiomer ratios (e.g., 3:2 mixtures observed in related systems) . Advanced purification (e.g., chiral HPLC) may separate diastereomers.
Q. What computational methods validate the compound’s bioactivity or reactivity?
- Docking Studies : To predict binding to pyrimidine-targeted enzymes (e.g., kinases).
- MD Simulations : Assess pyrrolidine ring flexibility in solvent environments.
- QM/MM : Model reaction mechanisms (e.g., nucleophilic acyl substitutions at the benzoate carbonyl) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
